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Introduction
The Feulgen staining technique, developed by Robert Feulgen, is a cornerstone of quantitative

histology and cytology, enabling the specific and stoichiometric staining of DNA. This method is

invaluable for determining the DNA content of individual cell nuclei, which has significant

applications in oncology for ploidy evaluation, cell cycle analysis, and understanding chromatin

organization.[1][2][3][4] The basis of the Feulgen reaction is a two-step process: acid hydrolysis

to unmask aldehyde groups in the deoxyribose sugar of DNA, followed by the reaction of these

aldehydes with Schiff's reagent, which contains Rosanilin(1+), to produce a characteristic

purple color.[1][5] The intensity of this color is directly proportional to the amount of DNA

present, allowing for quantification using techniques like image cytometry and

microdensitometry.[1][2][4]

These application notes provide a detailed protocol for performing Rosanilin(1+)-based

Feulgen staining for the purpose of DNA quantification.

Principle of the Method
The Feulgen reaction relies on the differential chemical properties of DNA and RNA.

Acid Hydrolysis: The process begins with treating the fixed cells or tissues with a warm or

concentrated acid, typically hydrochloric acid (HCl). This selective hydrolysis cleaves the
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glycosidic bonds between purine bases (adenine and guanine) and deoxyribose sugar in the

DNA backbone. This process unmasks the aldehyde groups of the sugar molecules.[1][5]

RNA is not hydrolyzed under these conditions and therefore does not stain.[5]

Staining with Schiff's Reagent: The tissue is then incubated with Schiff's reagent. This

reagent is prepared by treating a basic dye such as pararosaniline (a type of Rosanilin) with

sulfurous acid, resulting in a colorless solution. The free aldehyde groups generated in the

DNA during hydrolysis react with the Schiff's reagent, restoring its quinoid structure and

resulting in a bright reddish-purple coloration at the site of the DNA.[5] The intensity of the

resulting stain is a reliable measure of the amount of DNA in the nucleus.

Experimental Protocols
Materials and Reagents

Fixative: Neutral buffered formalin, Carnoy's fixative, or methanol-acetic acid. Avoid fixatives

containing strong acids like picric acid (e.g., Bouin's fluid) as they can cause premature

hydrolysis.[5]

Hydrochloric Acid (HCl): 1N and 5N solutions.

Schiff's Reagent: Can be purchased commercially or prepared in the laboratory.

Preparation of Schiff's Reagent:

Dissolve 1 g of basic fuchsin (containing rosanilin/pararosaniline) in 200 mL of boiling

distilled water.[5]

Shake thoroughly and cool to 50°C.[5]

Filter the solution and add 30 mL of 1N HCl to the filtrate.[5]

Cool to room temperature and add 1 g of potassium metabisulfite (K₂S₂O₅).[5]

Store the solution in a tightly stoppered bottle in the dark overnight or until it becomes a

light straw color.[5]
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Sulfite Wash Solution (Optional): 10% aqueous solution of potassium metabisulfite. While

traditionally used, some sources now consider this step unnecessary.[2][5]

Counterstain (Optional): 1% aqueous Light Green or Fast Green FCF.[2][5]

Dehydrating Agents: Graded series of ethanol (e.g., 70%, 95%, 100%).

Clearing Agent: Xylene or a xylene substitute.

Mounting Medium: A resinous mounting medium.

Control Slides: It is recommended to include control cells with a known DNA content (e.g.,

lymphocytes or chicken erythrocytes) for calibration.

Staining Procedure
This protocol provides two alternative methods for the acid hydrolysis step. The optimal

hydrolysis time can vary depending on the fixative used and should be determined empirically

in your laboratory.

Deparaffinization and Rehydration:

If using paraffin-embedded sections, deparaffinize the slides in xylene and rehydrate

through a graded series of ethanol to distilled water.

Acid Hydrolysis (Choose one of the following methods):

Method A: Warm Acid Hydrolysis

1. Rinse slides briefly in cold 1N HCl.[5]

2. Place slides in 1N HCl pre-warmed to 60°C for 8-10 minutes.[1][5]

3. Rinse slides briefly in cold 1N HCl, followed by a brief rinse in distilled water.[5]

Method B: Room Temperature Acid Hydrolysis

1. Place slides in 5N HCl at room temperature for 20-60 minutes. This method is

considered by some to produce darker staining with less DNA loss.
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Staining:

Immerse the slides in Schiff's reagent at room temperature for 30-60 minutes, or until the

tissue stains a deep purple.[1][5] This step should be performed in the dark.

Washing:

Option 1 (Traditional): Give the slides three rinses of about 1 minute each in a freshly

prepared sulfite wash solution.[5]

Option 2 (Simplified): Wash the slides well with distilled water.

Counterstaining (Optional):

If a counterstain is desired to visualize the cytoplasm, immerse the slides in a 1% aqueous

solution of Light Green or Fast Green FCF for 1 minute.[5]

Dehydration and Mounting:

Dehydrate the slides through a graded series of ethanol.

Clear the slides in xylene.

Mount with a resinous mounting medium.

Expected Results
DNA: Reddish-purple[6]

Cytoplasm and Background: Colorless (if not counterstained) or green (if counterstained with

Light Green/Fast Green)[2][6]

Data Presentation
Quantitative analysis of Feulgen-stained slides is typically performed using an image

cytometer, which measures the Integrated Optical Density (IOD) of the stained nuclei. The IOD

is proportional to the DNA content.
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Parameter Description Example Value Reference

DNA Content per

Nucleus

The absolute amount

of DNA in a cell

nucleus, often

expressed in

picograms (pg).

Chicken erythrocyte

nucleus: 2.52 pg
[7]

Ploidy Level

The number of

complete sets of

chromosomes in a

cell. Diploid (2c) cells

have two sets, while

tetraploid (4c) cells

have four.

-

Integrated Optical

Density (IOD)

A measure of the total

amount of stain in a

nucleus, calculated

from the absorbance

and area of the

nucleus.

-

IOD Ratios

The ratio of IODs

between cells of

different ploidy levels

should be consistent.

The IOD ratio of

2c:4c:8c hepatocytes

is approximately 1:2:4.

Diagrams
Signaling Pathway of the Feulgen Reaction
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Caption: Chemical basis of the Feulgen reaction.

Experimental Workflow for Feulgen Staining
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Caption: Workflow for Feulgen staining and DNA quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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